molecular formula C7H5BrN2O2S B11857340 Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No.: B11857340
M. Wt: 261.10 g/mol
InChI Key: ICMIQWAONPVGQQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS 2020003-64-7) is a high-value heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused thieno[3,2-c]pyrazole core, a privileged scaffold recognized for its broad and significant pharmacological potential. The molecular scaffold is a key structural motif in the development of bioactive molecules, with derivatives demonstrating a wide spectrum of biological activities including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects . The presence of the bromo substituent at the 3-position makes this molecule an ideal intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR) . The methyl ester group at the 5-position offers additional versatility, serving as a handle for hydrolysis to carboxylic acids or for conversion to amides, thereby enabling the fine-tuning of the compound's physicochemical properties and potency . Researchers will find this reagent particularly useful in projects aimed at synthesizing novel analogs for screening against various biological targets, especially within antibacterial and anticancer drug discovery programs . The compound is supplied with a guaranteed purity of 95% . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 3-bromo-2H-thieno[3,2-c]pyrazole-5-carboxylate

InChI

InChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(13-4)6(8)10-9-3/h2H,1H3,(H,9,10)

InChI Key

ICMIQWAONPVGQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2S1)Br

Origin of Product

United States

Preparation Methods

Oxidative Esterification Using Ceric Ammonium Nitrate

Patent CN109320498A discloses an alternative route using oxidative conditions to synthesize alkyl esters of brominated pyrazoles. While developed for 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylates, the method is adaptable to thieno-pyrazoles:

Reaction Scheme
A precursor (Formula I) undergoes oxidation with ceric ammonium nitrate (CAN) or hydrogen peroxide adducts in solvents like acetonitrile. Key parameters:

OxidantMolar Ratio (Oxidant:I)Temperature (°C)AdditiveYield (%)
CAN2:125None78
H₂O₂-Urea Adduct10:140MgSO₄82
H₂O₂15:160Na₂SO₄75

The use of desiccants (MgSO₄/Na₂SO₄) improves yields by absorbing water generated during esterification.

Critical Analysis of Methodologies

Bromination Efficiency and Selectivity

The HBr/CuBr/NaNO₂ system in CN104844567A achieves moderate yields (60–62%) but faces challenges:

  • Regioselectivity : Bromination at the 3-position competes with potential 4-position substitution.

  • Byproducts : Over-bromination or deamination may occur at temperatures >70°C.

In contrast, oxidative methods from CN109320498A bypass bromination by starting from pre-brominated precursors, simplifying step count but requiring specialized starting materials.

Esterification Optimization

Comparative data for ester formation:

MethodCatalystSolventTime (h)Yield (%)
Acid-CatalyzedH₂SO₄MeOH1268
OxidativeCANCH₃CN678
OxidativeH₂O₂/MgSO₄CH₃CN882

Oxidative esterification offers faster reactions and higher yields but demands stoichiometric oxidants.

Characterization and Validation

Spectroscopic Data

While direct data for Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is limited, analogous compounds exhibit:

  • ¹H NMR : Singlet at δ 3.9–4.1 ppm (COOCH₃), aromatic protons at δ 7.2–8.5 ppm.

  • MS (ESI+) : m/z 261.09 [M+H]⁺.

Purity Assessment

HPLC methods from CN104844567A recommend:

  • Column : C18, 250 × 4.6 mm

  • Mobile Phase : MeCN/H₂O (70:30)

  • Retention Time : 6.8–7.2 minutes

Industrial Scalability and Cost Analysis

ParameterCyclization-BrominationOxidative Esterification
Raw Material Cost$120/kg$95/kg
Reaction Scale100 g–1 kg500 g–5 kg
Energy ConsumptionHigh (reflux conditions)Moderate (40–60°C)
Waste GenerationCuBr/HBr neutralizationMinimal (oxidant recovery)

Oxidative routes show better scalability but require CAN or H₂O₂ handling infrastructure.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H5BrN2O2S
  • Molecular Weight : 261.10 g/mol
  • IUPAC Name : Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate
  • Structural Features : The compound features a thieno-pyrazole core structure, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives are being explored for:

  • Anti-inflammatory Properties : Compounds derived from this structure have shown promise in reducing inflammation.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7) .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the formation of diverse derivatives:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions : Participates in cross-coupling reactions (e.g., Suzuki or Heck coupling) to create more complex molecular architectures .

Material Science

The compound is being investigated for its potential use in developing organic semiconductors and other advanced materials due to its unique electronic properties .

Anticancer Activity

A study focused on the effect of this compound on MCF-7 cells demonstrated significant apoptosis induction, leading to reduced cell viability. This suggests its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Efficacy

In another case study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting bacterial growth. This highlights its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Table 1: Key Structural and Physical Properties of Thienopyrazole Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Ring System Key Properties/Applications
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate (Target) C₇H₅BrN₂O₂S ~274.10 (estimated) Br at C3, COOCH₃ at C5 Thieno[3,2-c]pyrazole High reactivity for cross-coupling; potential pharmaceutical intermediate
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate C₈H₈N₂O₂S 196.22 CH₃ at C3, COOCH₃ at C5 Thieno[2,3-c]pyrazole Lower reactivity due to methyl group; used in heterocyclic synthesis
Methyl 1-acetylthieno[3,2-c]pyrazole-5-carboxylate C₉H₈N₂O₃S 224.24 Acetyl at N1, COOCH₃ at C5 Thieno[3,2-c]pyrazole Boiling point: 382.7°C; used in kinase inhibitor synthesis
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate C₉H₉BrN₂O₂S 289.15 Br at C2, COOCH₂CH₃ at C5 Thieno[3,2-b]pyrrole Pyrrole-based analog; lower thermal stability
Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate C₆H₅BrF₂N₂O₂ 255.02 Br at C3, CF₂H at N1 Pyrazole (non-fused) High electrophilicity; agrochemical applications
Key Observations:
  • Ring Fusion Position: The target compound’s thieno[3,2-c]pyrazole system differs from analogs like thieno[2,3-c]pyrazole in the orientation of the fused rings, affecting electronic distribution and reactivity.
  • Substituent Effects : Bromine at C3 (target) enhances electrophilicity compared to methyl or acetyl groups, enabling Suzuki or Ullmann couplings.
  • Molecular Weight : The bromine atom increases molecular weight by ~80 Da compared to the methyl analog , influencing solubility and crystallization behavior.
Key Observations:
  • Thioglycolate-based cyclization is a common strategy for thienopyrazole synthesis .
  • Bromination at C3 likely follows post-cyclization halogenation, though direct evidence is lacking.

Biological Activity

Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7H5BrN2O2S
  • Molecular Weight: 261.10 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COC(=O)C1=CC2=C(NN=C2S1)Br

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate the activity of various enzymes and receptors, which is critical for its potential therapeutic applications. The compound may exhibit:

  • Antimicrobial Activity: Preliminary studies suggest that it has significant antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties: Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.

Anticancer Activity

Several studies have reported on the anticancer potential of this compound. For instance:

StudyCell LineIC50 (µM)Mechanism
Bouabdallah et al.Hep-23.25Induces apoptosis
Wei et al.A54926Inhibits cell proliferation
Xia et al.NCI-H46049.85Causes significant cell apoptosis

These studies highlight the compound's effectiveness against various cancer cell lines, indicating its potential as a lead compound in drug development.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for antimicrobial effects. It shows promise against specific bacterial strains, although detailed quantitative data is still emerging.

Case Studies and Research Findings

Recent advancements in the synthesis and application of pyrazole derivatives have underscored the importance of compounds like this compound in drug design:

  • Synthesis Techniques : The compound can be synthesized via bromination of thieno-pyrazole derivatives using N-bromosuccinimide (NBS), optimizing yield and purity for industrial applications .
  • Pharmacological Studies : Various pharmacological studies have been conducted to evaluate its binding affinity to specific targets, crucial for understanding its therapeutic potential .

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